molecular formula C16H14N4O3S B2367436 N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903398-65-1

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2367436
CAS No.: 1903398-65-1
M. Wt: 342.37
InChI Key: GKBFOIQUBSLTID-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a benzothiadiazole moiety, which is known for its unique electronic properties, and an isonicotinamide group, which is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a cyclization reaction involving ortho-diamines and sulfur sources under acidic conditions. The tetrahydrofuran-3-yl group is then introduced via etherification reactions, often using tetrahydrofuran and a suitable base. Finally, the isonicotinamide group is attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiadiazole can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exerts its effects is largely dependent on its application:

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds like 4,7-dibromo-2,1,3-benzothiadiazole share a similar core structure but differ in their functional groups.

    Isonicotinamide Derivatives: Compounds such as N-(4-pyridyl)isonicotinamide have a similar isonicotinamide group but lack the benzothiadiazole moiety.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to the combination of its benzothiadiazole and isonicotinamide groups, which confer distinct electronic and biochemical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique electronic characteristics .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFOIQUBSLTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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